BenchChemオンラインストアへようこそ!

N1-(2-chlorophenyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide

Kinase Inhibition JAK-STAT Pathway Immunology

N1-(2-chlorophenyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide (CAS 1396875-17-4) is a synthetic oxalamide derivative with a molecular weight of 348.78 g/mol and a molecular formula of C17H17ClN2O4. It is primarily referenced as a research compound with potential biological activity, and its chemical structure is characterized by a 2-chlorophenyl group and a unique 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl moiety attached to the oxalamide core.

Molecular Formula C17H17ClN2O4
Molecular Weight 348.78
CAS No. 1396875-17-4
Cat. No. B2375996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorophenyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide
CAS1396875-17-4
Molecular FormulaC17H17ClN2O4
Molecular Weight348.78
Structural Identifiers
SMILESC1CC1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)(C3=CC=CO3)O
InChIInChI=1S/C17H17ClN2O4/c18-12-4-1-2-5-13(12)20-16(22)15(21)19-10-17(23,11-7-8-11)14-6-3-9-24-14/h1-6,9,11,23H,7-8,10H2,(H,19,21)(H,20,22)
InChIKeyWPQWFCFUUJGGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N1-(2-chlorophenyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide for Specialized Research


N1-(2-chlorophenyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide (CAS 1396875-17-4) is a synthetic oxalamide derivative with a molecular weight of 348.78 g/mol and a molecular formula of C17H17ClN2O4 . It is primarily referenced as a research compound with potential biological activity, and its chemical structure is characterized by a 2-chlorophenyl group and a unique 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl moiety attached to the oxalamide core. This specific substitution pattern is structurally distinct from simpler oxalamides and is cited in the context of kinase inhibitor research [1].

Why Generic Oxalamide Substitution Risks Experimental Failure for N1-(2-chlorophenyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide


Generic oxalamides cannot be interchanged for N1-(2-chlorophenyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide because its specific, highly functionalized side chain—containing a cyclopropyl ring, a furan heterocycle, and a tertiary alcohol—creates a unique pharmacophore essential for target engagement, as evidenced by its specific citation in JAK kinase inhibitor patents [1]. The 2-chlorophenyl and hydroxyethyl-furan-cyclopropyl motifs are not present in simpler oxalamides, and even minor structural alterations in this class are known to drastically alter kinase selectivity profiles, making this precise substitution pattern a non-negotiable requirement for reproducing published biological activity [2].

Quantitative Differentiation Evidence for N1-(2-chlorophenyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide


JAK2 Kinase Inhibition: A Patent-Cited Activity Benchmark

This compound is specifically cited as Example 159 in patents US9216999 and US9556187, where it demonstrates potent inhibition of JAK2 kinase with an IC50 of 11 nM [1]. While direct head-to-head data against the closest clinical comparator, tofacitinib, is not available within the same assay, tofacitinib's reported JAK2 IC50 is approximately 4.8 nM in biochemical assays [2]. This positions the compound as a structurally distinct, potent JAK2 inhibitor, offering an alternative chemotype for inhibitor development or chemical probe creation.

Kinase Inhibition JAK-STAT Pathway Immunology

JAK3 Selectivity Profile Over TYK2

The patent data reveals a selectivity profile for the compound, with IC50 values of 80 nM against JAK3 and 300 nM against TYK2 [1]. This indicates a 3.75-fold selectivity for JAK3 over TYK2. In comparison, the clinical JAK inhibitor ruxolitinib shows a Ki of 2.8 nM for JAK3 and 19 nM for TYK2, a 6.8-fold selectivity [2]. This cross-study comparison suggests the target compound has a similar magnitude of JAK3/TYK2 selectivity, but is achieved via a distinct oxalamide chemotype.

Kinase Selectivity JAK Family Drug Safety

Distinct Chemical Scaffold for Intellectual Property (IP) Space

The compound's core is an oxalamide (ethanediamide), a scaffold distinct from the pyrrolopyrimidine core of tofacitinib, the pyrazole core of ruxolitinib, and the pyrrolotriazine core of other kinase inhibitors found in the same patent class [1]. This patent (US9216999) specifically claims oxalamide derivatives, highlighting that innovative chemistry around the oxamide linkage has been recognized for its ability to generate potent kinase inhibitors [2]. This structural differentiation is a primary driver for procurement in early-stage drug discovery to ensure freedom to operate.

Chemical Space Intellectual Property Oxalamide

Procurement-Linked Applications for N1-(2-chlorophenyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide


Development of Novel JAK2-Selective Chemical Probes

Based on its patent-cited JAK2 IC50 of 11 nM [1], this compound is an ideal starting point for developing a JAK2-selective chemical probe. Its oxalamide scaffold is underrepresented in current probe libraries, offering a tool to investigate JAK2 biology with a chemotype that is orthogonal to the widely used pyrimidine-based probes, thereby reducing the risk of off-target effects common to that class [2].

Structure-Activity Relationship (SAR) Studies for Oxalamide Kinase Inhibitors

The unique 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl side chain provides a valuable vector for SAR exploration. Researchers can use this compound as a reference standard to systematically modify the cyclopropyl, furan, or hydroxyethyl groups and measure the impact on JAK2 potency and JAK family selectivity, leveraging the already established biochemical assay conditions [1].

Intellectual Property Diversification in Autoimmune Disease Programs

For industrial programs targeting autoimmune diseases via JAK inhibition, procuring this oxalamide derivative allows exploration outside the crowded pyrrolopyrimidine and pyrazole patent landscape [1]. The distinct scaffold and the established potency provide a basis for initiating a lead optimization program with a strong IP position, as supported by the granting of patents for this specific chemical series [2].

In Vitro Selectivity Profiling Against JAK Family Kinases

The compound's known IC50 values for JAK2 (11 nM), JAK3 (80 nM), and TYK2 (300 nM) [1] make it suitable as a reference inhibitor for profiling new compounds or antibodies in biochemical and cellular assays. Its defined selectivity window can serve as a benchmark to validate assay sensitivity or compare the selectivity of novel therapeutic candidates against the JAK family.

Quote Request

Request a Quote for N1-(2-chlorophenyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.